molecular formula C25H24O12 B600319 4,5-Dicaffeoylquinic acid CAS No. 57378-72-0

4,5-Dicaffeoylquinic acid

Cat. No. B600319
CAS RN: 57378-72-0
M. Wt: 516.45
InChI Key:
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Description

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a polyphenol originally isolated from G. fagetorum and G. pseudomollugo that has diverse biological activities, including anti-HIV replication, antioxidative, anti-inflammatory, and anti-melanogenic properties . It is a specialized plant metabolite derived from the phenylpropanoid biosynthesis pathway .


Synthesis Analysis

Caffeoylquinic acids (CQAs) are a broad class of secondary metabolites found in edible and medicinal plants from various families . Recently, new biosynthetic pathways via a peroxidase-type p-coumaric acid 3-hydroxylase enzyme were discovered . More recently, a new GDSL lipase-like enzyme able to transform monoCQAs into diCQA was identified in Ipomoea batatas .


Molecular Structure Analysis

The molecular formula of 4,5-Dicaffeoylquinic acid is C25H24O12 . The molecular weight is 516.4 g/mol . The structure includes two caffeic acid moieties esterified to a quinic acid core .


Chemical Reactions Analysis

Caffeoylquinic acids (CQAs) play a defensive role against biotic or abiotic stress in plants . In addition to light exposure, heating of CQAs causes not only their isomerization by acyl migration but also their transformation .


Physical And Chemical Properties Analysis

4,5-Dicaffeoylquinic acid is a solid substance . It is soluble in DMF, DMSO, and slightly soluble in DMF:PBS (pH 7.2) (1:5) .

Scientific Research Applications

  • Cancer Treatment : 4,5-diCQA exhibits significant activity against prostate cancer cells. It induces cell cycle arrest in the S phase, rather than through programmed cell death, and does not impact the PI3K/MAPK signaling pathway or depolarization of the mitochondrial membrane (Lodise et al., 2019).

  • Pharmacology : It has been shown to be a substrate of the Organic Anion Transporter 3 (OAT3), indicating potential drug-drug interaction risks, especially with drugs like antivirals, antibiotics, and neuroprotective agents (Wang et al., 2019).

  • Chemistry : Research has focused on the fragmentation behavior of 4,5-diCQA, providing insights into its structural identification and isomer discrimination, crucial for analytical chemistry applications (Clifford et al., 2005).

  • Antioxidant Activity : 4,5-diCQA is known for its potent antioxidant properties, as demonstrated in various studies. It shows strong radical scavenging activity, which is significant in oxidative stress-related conditions and diseases (Xu et al., 2012).

  • Anti-inflammatory Properties : It has been evaluated for its anti-inflammatory effects, showing potential as a natural alternative to non-steroidal anti-inflammatory drugs. It suppresses activation of the NF-κB and MAPK pathways in vitro and reduces carrageenan-induced edema in vivo (Jang et al., 2021).

  • Neuroprotective Effects : 4,5-diCQA offers neuroprotection against the toxicity induced by β-amyloid peptide, which is significant in the context of neurodegenerative diseases like Alzheimer's (Deng et al., 2013).

Safety And Hazards

No special measures are required for handling 4,5-Dicaffeoylquinic acid . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints .

Future Directions

Biotransformation of CQAs by gut microbiota, the discovery of new enzymatic biosynthetic and metabolic pathways, dietary assessment, and assessment of biological properties with potential for drug development are areas of active, ongoing research . 4,5-Dicaffeoylquinic acid has been linked to memory improvement and seems to be a strong indirect antioxidant via Nrf2 activation .

properties

IUPAC Name

(1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFCLZKMFXSILNL-RVXRWRFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,4-Dicaffeoylquinic acid

CAS RN

89886-30-6, 57378-72-0
Record name 3,4-Dicaffeoylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089886306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DICAFFEOYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E57A0DKE0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

140 °C
Record name 4,5-Di-O-caffeoylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030707
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Citations

For This Compound
2,360
Citations
O Lodise, K Patil, I Karshenboym, S Prombo… - Prostate …, 2019 - hindawi.com
Prostate cancer is a major cause of cancer-related mortality in men. Even though current therapeutic management has contributed to reducing mortality, additional intervention …
Number of citations: 32 www.hindawi.com
G Jang, S Lee, J Hong, B Park, D Kim, C Kim - Nutrients, 2021 - mdpi.com
Anti-inflammatory agents that are safer and more effective than the currently used non-steroidal anti-inflammatory drugs are urgently needed. The dicaffeoylquinic acid (diCQA) isomer 4,…
Number of citations: 8 www.mdpi.com
XL Yin, BQ Xu, YQ Zhang - Nutrition & metabolism, 2018 - Springer
Background Diabetes mellitus is one of the most common chronic diseases that accompanied by severe complications. Gynura divaricata (GD), a medicinal and edible plant that is …
Number of citations: 36 link.springer.com
P Miketova, KH Schram, J Whitney… - Journal of mass …, 1999 - Wiley Online Library
The mass spectral properties of 3,5‐ and 4,5‐dicaffeoylquinic acids (DCQAs) and selected derivatives were examined using electron ionization (EI), fast atom bombardment (FAB) and …
G Jang, SA Lee, JH Hong, BR Park, DK Kim, CS Kim - Antioxidants, 2022 - mdpi.com
Osteoarthritis (OA) is characterized by cartilage degradation, inflammation, and pain. The dicaffeoylquinic acid (diCQA) isomer, 4,5-diCQA, exhibits antioxidant activity and various other …
Number of citations: 3 www.mdpi.com
JH Ha, SN Park - Bioorganic & Medicinal Chemistry, 2018 - Elsevier
Dicaffeoylquinic acid (DCQA), which contain 2 caffeic acids and a quinic acid, is 6 isomeric compounds (1,3-, 1,4-, 1,5-, 3,4-, 3,5-, and 4,5-DCQA). In this study, the mechanism …
Number of citations: 12 www.sciencedirect.com
N Tabassum, JH Lee, SH Yim, GJ Batkhuu… - Evidence-Based …, 2016 - hindawi.com
There is a continual need to develop novel and effective melanogenesis inhibitors for the prevention of hyperpigmentation disorders. The plant Artemisia capillaris Thunberg (Oriental …
Number of citations: 26 www.hindawi.com
N Etemadi-Tajbakhsh, MA Faramarzi… - Research in …, 2020 - ncbi.nlm.nih.gov
Background and purpose: Dorema ammoniacum D. Don (Apiaceae family) is a perennial plant whose oleo-gum resin is used as a natural remedy for various diseases, especially …
Number of citations: 4 www.ncbi.nlm.nih.gov
J Chen, S Mangelinckx, L Ma, Z Wang, W Li… - Fitoterapia, 2014 - Elsevier
The phytochemical investigation of natural products of Gynura divaricata led to the isolation of eleven caffeoylquinic acid derivatives. They were characterized by spectrometric methods …
Number of citations: 125 www.sciencedirect.com
JY Kang, SK Park, TJ Guo, JS Ha, DS Lee… - … medicine and cellular …, 2016 - hindawi.com
The antiamnesic effect of 3,5-dicaffeoylquinic acid (3,5-diCQA) as the main phenolic compound in Artemisia argyi H. extract on cognitive dysfunction induced by trimethyltin (TMT) (7.1 …
Number of citations: 44 www.hindawi.com

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